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Compound of Interest

Compound Name: CREBBP-IN-9

Cat. No.: B606809 Get Quote

Technical Support Center: CREBBP-IN-9
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers utilizing CREBBP-IN-9, a small molecule inhibitor of the CREBBP

bromodomain.

Frequently Asked Questions (FAQs)
Q1: What is CREBBP-IN-9 and what is its primary target?

A1: CREBBP-IN-9 (also referred to as acylbenzene 9 in its discovery publication) is a chemical

probe that functions as an inhibitor of the bromodomain of the CREB-binding protein

(CREBBP).[1][2] It was identified through fragment-based high-throughput docking.[1][2] Its

chemical name is N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-

thiophenecarboxamide.

Q2: What is the mechanism of action of CREBBP-IN-9?

A2: CREBBP-IN-9 is a competitive inhibitor of the CREBBP bromodomain. It binds to the

acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with

acetylated histone tails and other acetylated proteins. This disruption of protein-protein

interactions can modulate gene transcription.

Q3: What is the potency of CREBBP-IN-9?
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A3: CREBBP-IN-9 has a micromolar affinity for the CREBBP bromodomain. An optimized

derivative, compound 10, demonstrates improved, sub-micromolar potency.[2]

Q4: What is the known selectivity profile of CREBBP-IN-9 and its derivatives?

A4: The selectivity of CREBBP-IN-9 has been primarily assessed against the first

bromodomain of BRD4 (BRD4(1)), a member of the BET (Bromodomain and Extra-Terminal

domain) family. The optimized derivative, compound 10, shows a significant preference for

CREBBP over BRD4(1).[2] For detailed quantitative data, please refer to the data presentation

table below.

Data Presentation
Table 1: In Vitro Potency and Selectivity of CREBBP-IN-9 and Derivatives[2]

Compound Target Kd (μM)
Ligand
Efficiency

Selectivity (Kd
BRD4(1) / Kd
CREBBP)

CREBBP-IN-9

(acylbenzene 9)
CREBBP 29 0.24 > 1.7

BRD4(1) >50

Compound 10

(optimized

derivative)

CREBBP 0.77 0.35 > 65

BRD4(1) >50

Kd (dissociation constant) values were determined by a competition binding assay. Ligand

efficiency is calculated as the binding energy per heavy atom.

Experimental Protocols
1. Competition Binding Assay for Kd Determination

This protocol is based on the method used to characterize CREBBP-IN-9.[2]
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Principle: This assay measures the ability of a test compound (inhibitor) to compete with a

known fluorescently-labeled ligand for binding to the target protein. The decrease in the

fluorescent signal is proportional to the binding affinity of the test compound.

Materials:

Purified CREBBP bromodomain protein

Fluorescently-labeled probe with known affinity for the CREBBP bromodomain

Test compound (CREBBP-IN-9)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

384-well microplates

Plate reader capable of measuring fluorescence polarization or a similar fluorescent

readout.

Procedure:

Prepare a serial dilution of the test compound in assay buffer.

In a 384-well plate, add the CREBBP bromodomain protein and the fluorescently-labeled

probe at fixed concentrations.

Add the serially diluted test compound to the wells. Include control wells with no inhibitor

(maximum signal) and wells with no protein (background).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Measure the fluorescence signal using a plate reader.

Calculate the percentage of inhibition for each concentration of the test compound.

Determine the Kd value by fitting the data to a suitable binding model using non-linear

regression.
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2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a common method for screening and characterizing bromodomain inhibitors.

Principle: TR-FRET measures the proximity of a donor fluorophore (e.g., terbium cryptate)

and an acceptor fluorophore (e.g., d2 or Cy5). In this assay, a biotinylated acetylated histone

peptide is bound to a streptavidin-donor fluorophore, and an antibody against the tagged

CREBBP protein is coupled to an acceptor fluorophore. Binding of the CREBBP

bromodomain to the acetylated peptide brings the donor and acceptor into close proximity,

resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the

FRET signal.

Materials:

Purified GST- or His-tagged CREBBP bromodomain protein

Biotinylated acetylated histone H4 peptide

Streptavidin-terbium cryptate (donor)

Anti-GST or Anti-His antibody conjugated to an acceptor fluorophore

Assay buffer

384-well microplates

TR-FRET compatible plate reader

Procedure:

Prepare a serial dilution of CREBBP-IN-9.

Add the tagged CREBBP protein, biotinylated peptide, and diluted inhibitor to the wells of

a 384-well plate.

Incubate to allow for binding.

Add the streptavidin-donor and antibody-acceptor reagents.
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Incubate for the recommended time (typically 1-2 hours).

Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and

acceptor.

Calculate the ratio of acceptor to donor emission and determine the IC50 value by plotting

the ratio against the inhibitor concentration.

Troubleshooting Guide
Q: My IC50/Kd value for CREBBP-IN-9 is significantly different from the published data. What

could be the reason?

A:

Compound Integrity: Ensure the purity and integrity of your CREBBP-IN-9 sample. Perform

quality control checks such as LC-MS or NMR.

Protein Quality: Verify the concentration, purity, and activity of your CREBBP bromodomain

protein. Misfolded or aggregated protein can lead to inaccurate results.

Assay Conditions: Differences in assay buffer composition (e.g., salt concentration,

detergents), temperature, or incubation times can affect binding affinities. Ensure your

protocol is consistent with the reference method.

Reagent Concentrations: Inaccurate concentrations of the protein, probe, or peptide can shift

the IC50/Kd values. Re-verify the concentrations of all critical reagents.

Q: I am observing poor solubility of CREBBP-IN-9 in my assay buffer.

A:

Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent

across all wells, as high concentrations can affect protein stability and compound solubility.

Buffer Components: The presence of certain detergents or additives in the assay buffer may

help to improve the solubility of hydrophobic compounds.
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Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent like

DMSO and then dilute it into the aqueous assay buffer. Avoid storing diluted aqueous

solutions for extended periods.

Q: I am seeing a high background signal in my TR-FRET assay.

A:

Reagent Aggregation: Ensure all reagents, especially the donor and acceptor

beads/antibodies, are properly resuspended before use to prevent aggregation.

Non-specific Binding: Include appropriate controls, such as a non-biotinylated peptide or a

non-tagged protein, to assess the level of non-specific binding in your assay.

Light Scattering: High concentrations of the test compound can sometimes cause light

scattering, leading to an artificially high signal. Check for compound precipitation in the

assay wells.
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Mechanism of CREBBP Bromodomain Inhibition
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Caption: Inhibition of CREBBP bromodomain by CREBBP-IN-9.
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Experimental Workflow for CREBBP-IN-9 Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26125948/
https://pubmed.ncbi.nlm.nih.gov/26125948/
http://www.biochem-caflisch.uzh.ch/sites/default/files/publist/pdfs/Xu_Unzue_JMedChem2016.pdf
https://www.benchchem.com/product/b606809#potential-off-target-effects-of-crebbp-in-9
https://www.benchchem.com/product/b606809#potential-off-target-effects-of-crebbp-in-9
https://www.benchchem.com/product/b606809#potential-off-target-effects-of-crebbp-in-9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606809?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

